molecular formula C24H17BrFN3 B2957343 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-12-7

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2957343
CAS No.: 901031-12-7
M. Wt: 446.323
InChI Key: RRMIEOLECWBPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built on a 1H-pyrazolo[4,3-c]quinoline core, a scaffold known for its versatile photophysical properties and biological activities . The core structure is functionalized with a 3-bromophenyl group at the 3-position and a 3,4-dimethylphenyl group at the 1-position, with a fluorine atom introduced at the 6-position of the quinoline ring to potentially influence electronic properties, binding affinity, and metabolic stability . The structural complexity and substitution pattern of this compound suggest it is a valuable intermediate or target molecule for probing biological systems. Pyrazolo[4,3-c]quinoline derivatives are frequently investigated for their potential as therapeutic agents, and the presence of the bromine atom offers a versatile handle for further functionalization via modern cross-coupling reactions, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a key intermediate in organic synthesis, or a lead compound in the development of new pharmacologically active substances. It is supplied as a high-purity solid for laboratory use. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3/c1-14-9-10-18(11-15(14)2)29-24-19-7-4-8-21(26)23(19)27-13-20(24)22(28-29)16-5-3-6-17(25)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIEOLECWBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline is part of a class of pyrazoloquinoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C19H16BrF N2
  • Molecular Weight : 367.25 g/mol
  • CAS Number : 375857-96-8

The structural characteristics of pyrazolo[4,3-c]quinoline derivatives are critical for their biological activity. The presence of halogen substituents (such as bromine and fluorine) and additional phenyl groups can significantly influence their interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of NO production is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Key Findings :

  • IC50 Values : Some derivatives showed IC50 values as low as 0.39 μM for NO inhibition.
  • Structure-Activity Relationship (SAR) : The position of substituents on the phenyl rings affects both the potency and cytotoxicity of the compounds. Para-substituted compounds generally exhibited better activity compared to ortho or meta substitutions.
CompoundIC50 (μM)Remarks
2a0.39Highly cytotoxic at 10 μM
2bNot specifiedDecreased activity with ortho-OH substitution
2cNot specifiedDecreased activity with ortho-OMe substitution

2. Antitumor Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. These compounds have shown promising results in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :
In a study involving several pyrazolo[4,3-c]quinoline derivatives, it was found that specific modifications led to enhanced antitumor activity against murine leukemia models (P-388 and L1210). The halogenated variants demonstrated significant efficacy comparable to established chemotherapeutic agents.

3. Enzyme Inhibition

In addition to their anti-inflammatory and anticancer properties, pyrazolo[4,3-c]quinolines have been identified as inhibitors of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity (IC₅₀) Source
Target Compound: 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline 3-Bromophenyl (3), 3,4-Dimethylphenyl (1), F (6) ~434.3* N/A Br, F, CH₃ N/A Inferred
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Br (8), 4-Methylphenyl (1), Ph (3) 424.3 N/A Br, CH₃ N/A
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Cl (4), F (6), CH₃ (3) 377.8 N/A Cl, F, CH₃ N/A
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Chalcone) Br (1), CH₃ (3) 315.2 N/A Br, C=O 42.22 μg/mL (MCF-7)
1-(2,3-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 2,3-Dimethylphenyl (1), F (6,8), Ph (3) 385.4 N/A F, CH₃ N/A

*Estimated based on analogous structures.

Key Observations:

Halogen Effects: Bromine substituents (e.g., in the target compound and chalcone derivative ) correlate with enhanced cytotoxic activity. For example, bromine-containing chalcones exhibit lower IC₅₀ values (22.41–42.22 μg/mL) compared to non-brominated analogs . Fluorine atoms improve metabolic stability and bioavailability, as seen in F6 and the target compound.

Aromatic Substitutions :

  • 3,4-Dimethylphenyl groups (target compound) increase steric bulk and lipophilicity compared to simpler phenyl or methylphenyl groups (e.g., ). This may enhance binding to hydrophobic protein pockets .
  • Methoxy and isopropyl groups (e.g., F7 in ) reduce cytotoxicity compared to halogens, emphasizing the importance of electronegative substituents .

Thermal and Optical Properties: Pyrazoloquinolines with electron-withdrawing groups (Br, F) exhibit higher thermal stability, as inferred from chalcone derivatives with similar substituents .

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